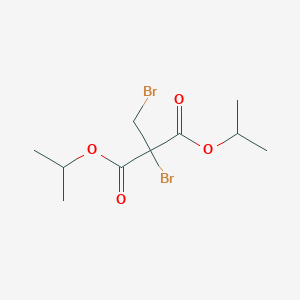![molecular formula C22H30S4 B14363023 1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene CAS No. 96436-33-8](/img/structure/B14363023.png)
1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is a complex organic compound characterized by the presence of multiple sulfur atoms and benzene rings. This compound is known for its unique chemical structure, which includes disulfide linkages and branched alkyl chains. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene typically involves the reaction of benzyl chloride with sodium disulfide under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反応の分析
Types of Reactions
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Nitrated or halogenated benzene derivatives.
科学的研究の応用
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying disulfide linkages.
Biology: In the study of protein folding and disulfide bond formation.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene involves the interaction of its disulfide linkages with various molecular targets. These interactions can lead to the formation or disruption of disulfide bonds in proteins, affecting their structure and function. The compound’s unique structure allows it to participate in redox reactions, making it a valuable tool in studying oxidative stress and redox biology.
類似化合物との比較
Similar Compounds
1,1’-[Disulfanediylbis(carbonyloxy)]bis(2-methylpropane): Similar in structure but contains carbonyloxy groups instead of benzene rings.
2,2’-Disulfanediylbis(2-methylpropanal): Contains aldehyde groups and is used in different chemical reactions.
Uniqueness
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is unique due to its combination of disulfide linkages and benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in studying disulfide bond formation and redox reactions.
特性
CAS番号 |
96436-33-8 |
|---|---|
分子式 |
C22H30S4 |
分子量 |
422.7 g/mol |
IUPAC名 |
[2-[(1-benzylsulfanyl-2-methylpropan-2-yl)disulfanyl]-2-methylpropyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C22H30S4/c1-21(2,17-23-15-19-11-7-5-8-12-19)25-26-22(3,4)18-24-16-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3 |
InChIキー |
SPTGZJNSFDSQQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CSCC1=CC=CC=C1)SSC(C)(C)CSCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





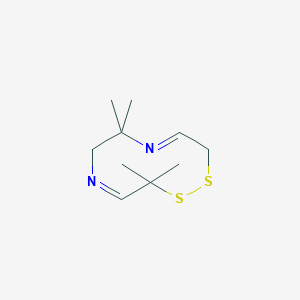
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
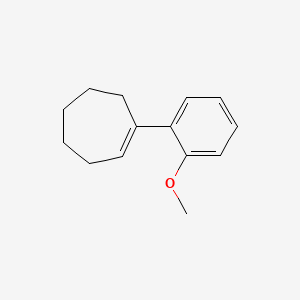
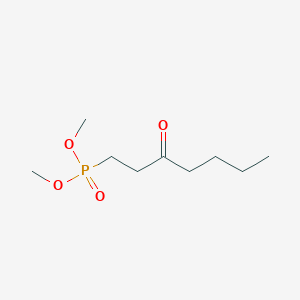
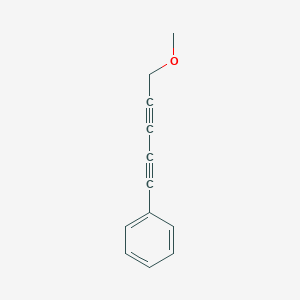
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
